![molecular formula C7H16ClNO2S B555383 S-tert-Butyl-L-cysteine hydrochloride CAS No. 2481-09-6](/img/structure/B555383.png)
S-tert-Butyl-L-cysteine hydrochloride
Overview
Description
S-tert-Butyl-L-cysteine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2S and its molecular weight is 177,26*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
S-tert-Butyl-L-cysteine hydrochloride, also known as H-Cys(tBu)-OH.HCl, is primarily used in the field of peptide synthesis . Its primary targets are the cysteine residues in peptide chains . Cysteine residues play a crucial role in the structure and function of peptides and proteins, often forming disulfide bonds that contribute to the stability of the protein structure .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions at the cysteine thiol group, allowing for the controlled synthesis of peptides . The protection can be subsequently removed, revealing the reactive thiol group for further reactions, such as the formation of disulfide bonds .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis . By protecting the cysteine thiol group, it allows for the controlled coupling of amino acids, facilitating the synthesis of complex disulfide-rich peptides . This has applications in the semisynthesis of proteins and peptide/protein labelling in vitro and in vivo .
Pharmacokinetics
The peptides synthesized using this compound would have their own adme (absorption, distribution, metabolism, and excretion) properties, which would be influenced by factors such as the presence of disulfide bonds and other structural features .
Result of Action
The use of this compound results in the synthesis of peptides with precise control over the location and number of disulfide bonds . This can significantly affect the molecular and cellular effects of the peptides, as disulfide bonds can influence the stability, folding, and function of the peptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the peptide synthesis . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of the compound .
Biochemical Analysis
Biochemical Properties
S-tert-Butyl-L-cysteine hydrochloride is involved in a variety of biochemical reactions. It is primarily used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. It influences cell function by facilitating the synthesis of complex peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a protecting group for the cysteine thiol group. This protection allows for the controlled synthesis of complex peptides, including those with multiple disulfide bonds . The compound can be removed under certain conditions, allowing for the formation of these complex structures .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be related to its use in peptide synthesis. It could interact with transporters or binding proteins involved in this process, and its localization or accumulation could be influenced by the specific context of its use .
Subcellular Localization
The subcellular localization of this compound would be determined by its role in peptide synthesis. It could be directed to specific compartments or organelles based on the needs of this process . Its activity or function could be affected by any targeting signals or post-translational modifications related to its use in peptide synthesis .
Biological Activity
S-tert-Butyl-L-cysteine hydrochloride (STBC) is a derivative of cysteine, an amino acid known for its significant biological roles, particularly in protein synthesis and cellular metabolism. This article explores the biological activity of STBC, focusing on its mechanisms, applications in research, and potential therapeutic uses.
- Molecular Formula : C₇H₁₅NO₂S·HCl
- CAS Number : 2481-09-6
- Purity : ≥ 99% (HPLC)
STBC is characterized by the presence of a tert-butyl group which enhances its stability and solubility compared to other cysteine derivatives. This modification allows for diverse applications in biochemical research and drug development.
STBC exhibits several biological activities attributed to its thiol group, which can participate in redox reactions and form disulfide bonds. These properties are crucial for:
- Antioxidant Activity : The thiol group can scavenge free radicals, thus protecting cells from oxidative stress.
- Metal Chelation : STBC can bind to metal ions, potentially reducing metal toxicity in biological systems.
- Protein Folding and Stability : By participating in disulfide bond formation, STBC can assist in the proper folding of proteins, which is vital for their functionality.
1. Cellular Studies
STBC has been utilized in various cellular studies due to its ability to influence cellular signaling pathways. For instance, it has been shown to modulate the activity of key enzymes involved in metabolic processes:
- Enzyme Modulation : STBC can inhibit or activate specific enzymes, impacting metabolic pathways such as glycolysis and the Krebs cycle.
2. Drug Development
The compound has been investigated for its potential as a drug candidate due to its unique properties:
- Cancer Research : Studies have indicated that STBC may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
3. Neuroprotective Effects
Research suggests that STBC may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Case Study 1: Antioxidant Effects
A study evaluated the antioxidant capacity of STBC using various assays (DPPH, ABTS). Results indicated that STBC effectively scavenged free radicals, demonstrating significant antioxidant activity compared to controls .
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of STBC on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 50 µM after 48 hours of treatment .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 80 |
50 | 50 |
100 | 30 |
Scientific Research Applications
Pharmaceutical Development
Overview:
S-tert-Butyl-L-cysteine hydrochloride plays a crucial role in drug formulation studies. It is particularly significant in developing therapeutics targeting cysteine-related pathways, which are essential for treating various diseases, including neurodegenerative disorders and cancer.
Case Study:
A study highlighted the use of this compound as a precursor in synthesizing novel cysteine-containing peptides that exhibit anticancer activity. The incorporation of this compound facilitated the effective delivery of therapeutic agents through improved solubility and stability of the resulting peptides .
Biochemical Research
Overview:
In biochemical research, this compound serves as a valuable reagent in assays to investigate enzyme activities and protein interactions. Its ability to form stable complexes with proteins enhances the understanding of cellular processes.
Data Table: Applications in Biochemical Assays
Application | Description |
---|---|
Enzyme Activity Assays | Used to evaluate the activity of cysteine-dependent enzymes. |
Protein Interaction Studies | Helps in studying the binding affinities between proteins and ligands. |
Cellular Process Analysis | Aids in understanding metabolic pathways involving cysteine. |
Antioxidant Studies
Overview:
Research has explored the potential antioxidant properties of this compound, making it relevant for studies aimed at reducing oxidative stress linked to aging and various diseases.
Case Study:
In a study focusing on oxidative stress reduction, this compound was administered to cell cultures exposed to oxidative agents. The results indicated a significant increase in glutathione levels, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage .
Cosmetic Applications
Overview:
The cosmetic industry investigates this compound for its skin-protective properties. Its inclusion in formulations may enhance skin health and appearance by providing antioxidant benefits.
Data Table: Cosmetic Formulations
Formulation Type | Benefit |
---|---|
Skin Creams | Enhances skin hydration and reduces signs of aging. |
Hair Care Products | Strengthens hair and reduces hair loss. |
Food Industry
Overview:
this compound is also studied for its potential use as a food additive. Its properties may help preserve food quality and enhance nutritional value.
Case Study:
Research demonstrated that incorporating this compound into food products could improve their shelf life by reducing spoilage caused by oxidative reactions .
Properties
IUPAC Name |
(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMYFJKEBCMDR-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590416 | |
Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2481-09-6 | |
Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2481-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.